Cis-15-Tetracosenol can be synthesized through various methods, primarily focusing on enzymatic transesterification of jojoba oil. The process involves the following steps:
Cis-15-Tetracosenol features a long hydrocarbon chain with a double bond located between the 15th and 16th carbon atoms, which contributes to its classification as an unsaturated fatty alcohol. The structural representation can be described by its SMILES notation: OCCCCCCCCCCCCCCC=CCCCCCCCC
, indicating the presence of a hydroxyl group (-OH) at one end of the molecule .
The compound's structure can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of functional groups characteristic of fatty alcohols.
Cis-15-Tetracosenol participates in several chemical reactions typical for fatty alcohols:
These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts .
The mechanism of action for cis-15-tetracosenol primarily revolves around its biological interactions. Studies have shown that mixtures containing this compound exhibit cytotoxic effects at higher concentrations but remain non-toxic at lower concentrations (e.g., 1 μmol L) in cell viability assays . This suggests potential therapeutic applications where controlled doses could be beneficial without adverse effects.
The compound's mechanism may involve interactions with cellular membranes due to its lipid nature, influencing membrane fluidity and function.
Cis-15-Tetracosenol possesses several notable physical and chemical properties:
These properties make it suitable for various applications in both industrial and pharmaceutical settings.
Cis-15-Tetracosenol has significant potential across multiple fields:
Nervonic acid (NA), systematically named cis-15-tetracosenoic acid (24:1Δ15, C~24~H~46~O~2~), was first isolated in 1926 from shark nerve tissue (Selachii), leading to its initial designation as selacholeic acid [5] [7]. The compound’s identification coincided with pioneering studies on myelin biochemistry, where it was recognized as a sphingolipid component constituting ~40% of fatty acids in sphingomyelin [5] [9]. By the 1970s, the term "nervonic acid" (from Latin nervus, meaning "nerve") gained prominence, reflecting its neuroanatomical distribution in white matter and myelin sheaths [2] [9]. Structural confirmation via nuclear magnetic resonance (NMR) in the 1980s established the cis configuration of the Δ15 double bond, critical for membrane fluidity [7]. This nomenclature evolution mirrors the transition from anatomical discovery to molecular characterization in lipid neuroscience.
Table 1: Historical Milestones in Nervonic Acid Research
Year | Event | Significance |
---|---|---|
1926 | Isolation from shark brain | Initial identification as "selacholeic acid" |
1950s | Detection in human myelin | Association with sphingolipids in white matter |
1972 | Naming as "nervonic acid" | Recognition of neuroanatomical significance |
1980s | NMR structural validation | Confirmation of cis-Δ15 configuration |
2010s | Transgenic plant production | Sustainable sourcing strategies |
Despite established roles in myelination, critical mechanistic questions persist. NA biosynthesis occurs via endoplasmic reticulum (ER)-bound elongation enzymes: ELOVL1 and ELOVL3 elongate oleic acid (18:1ω9) to nervonic acid through erucic acid (22:1ω9) intermediates [4] [9]. However, the regulatory checkpoints controlling this pathway remain ambiguous. Recent murine studies indicate ELOVL1 knockout reduces brain NA by >60%, yet compensatory mechanisms via ELOVL4 or dietary uptake are unexplored [4] [9]. Additionally, NA’s metabolic fate exhibits compartmentalization:
Clinically, NA’s biomarker utility is inconsistent. While low erythrocyte NA predicts psychosis onset (AUC=0.81) [6], its serum levels correlate inversely with cardiovascular mortality but positively with obesity—suggesting context-dependent homeostasis [2] [6].
Three strategic domains define current NA research:
1. Sustainable Sourcing Initiatives
2. Clinical Biomarker Validation
Table 2: Regional Distribution of Nervonic Acid in the Human Brain
Brain Region | NA Abundance (Normalized) | Myelin Association |
---|---|---|
Prefrontal cortex | 0.82 | Low |
Corpus callosum | 1.94 | High |
Thalamus | 1.37 | Moderate |
Cerebellar white matter | 1.88 | High |
Source: Lipidome Atlas (2024) [3]
3. Therapeutic Mechanism Studies
Table 3: Active Clinical Trials Involving Nervonic Acid (2024)
Study Focus | Institution | Design | Primary Endpoint |
---|---|---|---|
NA in MS remyelination | University of Toronto | Phase II RCT | Myelin water fraction (MRI) |
NA biomarkers in CKD | NIH/NIDDK | Cohort study | Serum NA vs. mortality |
NA synthesis in AD | Karolinska Institute | In vivo imaging | Brain NA-PET signal |
These initiatives converge toward elucidating NA’s therapeutic potential for neurodegenerative pathologies, including multiple sclerosis (MS) and Alzheimer’s disease [2] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7